molecular formula C15H8O7 B190455 Demethylwedelolactone CAS No. 6468-55-9

Demethylwedelolactone

Cat. No.: B190455
CAS No.: 6468-55-9
M. Wt: 300.22 g/mol
InChI Key: LUTYTNLPIUCKBJ-UHFFFAOYSA-N
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Description

Demethylwedelolactone is a member of coumestans.
This compound is a natural product found in Hypericum erectum, Eclipta alba, and other organisms with data available.

Properties

IUPAC Name

1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYTNLPIUCKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214968
Record name Demethylwedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6468-55-9
Record name Demethylwedelolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylwedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHYLWEDELOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known pharmacological activities of demethylwedelolactone?

A1: this compound exhibits a diverse range of pharmacological activities, including:

  • Hepatoprotective Activity: Studies demonstrate its ability to protect the liver against damage induced by toxins like carbon tetrachloride [, , ]. This hepatoprotective effect is attributed to its antioxidant and anti-inflammatory properties.
  • Antimicrobial Activity: DWL shows promising antibacterial and antifungal activity against various pathogens, including multi-drug resistant strains [].
  • Anti-inflammatory Activity: Research indicates that DWL can modulate inflammatory mediators, contributing to its anti-inflammatory effects [].
  • Trypsin Inhibitory Activity: DWL exhibits potent trypsin inhibitory activity in vitro [].
  • Anticancer Activity: Preliminary research suggests potential anticancer effects of DWL and its derivatives, particularly in breast cancer models [, ].
  • Antiviral Activity: Computational studies suggest DWL might interact with specific protein targets of coronaviruses [].

Q2: How does this compound exert its hepatoprotective effects?

A2: While the precise mechanisms are still under investigation, research suggests that DWL's hepatoprotective action involves:

  • Antioxidant Activity: DWL scavenges free radicals and protects against oxidative stress, a key factor in liver injury [, ].
  • Anti-inflammatory Effects: It modulates inflammatory pathways, reducing inflammation associated with liver damage [].
  • Regulation of Autophagy Flux: DWL has been shown to regulate autophagy flux in bronchial epithelial cells exposed to cigarette smoke extract, suggesting a potential mechanism for protecting against cellular damage [].

Q3: Could you elaborate on the anti-cancer potential of this compound and its derivatives?

A3: In vitro and in vivo studies indicate that DWL derivatives can inhibit invasive growth and lung metastasis of MDA-MB-231 breast cancer cells in mice [, ]. The exact mechanisms are still being elucidated, but the research suggests promising avenues for further investigation into DWL's anticancer potential.

Q4: What is the primary source of this compound, and how is it extracted?

A4: this compound is primarily isolated from Eclipta alba (also known as Eclipta prostrata). It is commonly extracted from the aerial parts (leaves and stems) and roots of the plant [, , ]. Various extraction methods have been employed, including:

  • Solvent Extraction: Methanol is frequently used for extraction, and techniques like Soxhlet extraction and ultrasonic-assisted extraction have been employed [, , ].
  • High-speed counter-current chromatography (HSCCC): HSCCC offers a high-resolution separation method for obtaining purified DWL [].

Q5: What is the relative abundance of this compound in different parts of the Eclipta alba plant?

A5: While concentrations can vary, studies suggest:

  • Stems: DWL tends to accumulate at higher concentrations in the stems of Eclipta alba [, ].
  • Roots: DWL is also present in the roots, often at lower levels than in stems [, ].
  • Aerial Parts: DWL is found in varying concentrations in the leaves and stems [, ].

Q6: Does the extraction method affect the yield and purity of this compound?

A6: Yes, the extraction method can significantly influence both yield and purity.

  • Solvent Type: Different solvents exhibit varying extraction efficiencies for DWL [].
  • Extraction Technique: Techniques like HSCCC are known to provide higher purity compared to traditional solvent extraction methods [].

Q7: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A7: Various analytical methods have been used to characterize and quantify DWL, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with diode-array detection (DAD) and mass spectrometry (MS), is widely used for separation, identification, and quantification of DWL in plant extracts and formulations [, , , ].
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and resolution compared to HPLC, making it suitable for pharmacokinetic studies and analyzing complex matrices [, ].
  • Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for preliminary identification and qualitative analysis [].
  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural characterization and confirmation of DWL [, ].

Q8: Can you provide details on the molecular formula, weight, and spectroscopic data for this compound?

A8:

  • Spectroscopic Data: Specific spectroscopic data, including NMR (1H and 13C) and MS spectral characteristics, can be found in the scientific literature [, ].

Q9: What are some of the key areas for future research on this compound?

A9: Future research on DWL could focus on:

    Q10: What are the potential applications of this compound in various fields?

    A10: Based on its diverse pharmacological activities, DWL holds potential applications in:

    • Cosmetics: Its hair growth-promoting properties make it a candidate for hair care products [].

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